2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Description
“2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a compound that belongs to a class of compounds known as selective estrogen receptor modulators (SERMs) that exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus . Its derivatives show anti-HIV and anti-cancer activities .
Synthesis Analysis
The compound has been synthesized for the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .Molecular Structure Analysis
The compound crystallizes with two molecules in the asymmetric unit, with one molecule exhibiting ‘orientational disorder’ in the crystal structure with respect to the cyclohexene ring .Chemical Reactions Analysis
A new series of 2-amino-N’-[substituted]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide were synthesized using an appropriate synthetic route .Physical and Chemical Properties Analysis
The molecular weight of the compound is 196.27 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.Mechanism of Action
Future Directions
The compound has been synthesized for the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders . This suggests that future research may focus on its potential applications in neurological disorder treatment and imaging.
Properties
IUPAC Name |
2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-12-10(13)8-6-4-2-3-5-7(6)14-9(8)11/h2-5,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPPSXCHBNAOKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394728 |
Source
|
Record name | 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38201-62-6 |
Source
|
Record name | 2-amino-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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